Finasteride-d9

Übersicht

Beschreibung

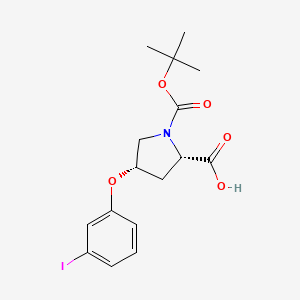

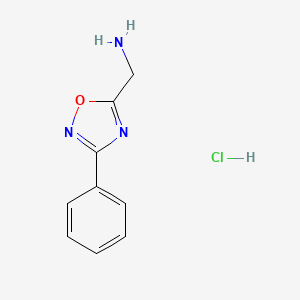

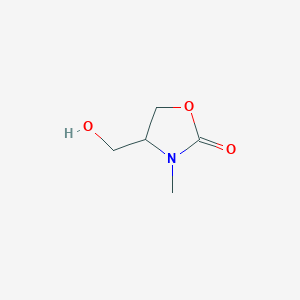

Finasteride-d9 is used as an internal standard for the quantification of finasteride by GC- or LC-MS . It is a 4-azasteroid competitive inhibitor of 5α-reductase type II and a derivative of testosterone . It is 100-fold selective for 5α-reductase type II over type I .

Synthesis Analysis

Finasteride’s stability was evaluated under forced degradation conditions . A stability-indicating liquid chromatography method was developed and validated for the evaluation of finasteride and degradation products formed in pharmaceutical preparations and the raw material . The alkaline degradation kinetics of the drug were also evaluated and could be best described as second-order kinetics under the experimental conditions applied for the tablets and raw material .Molecular Structure Analysis

The morphological structure of Finasteride was converted into an amorphous or a molecular solution state and lost its original crystallographic structure when Finasteride was combined with dispersion carriers . FT-IR revealed significant intermolecular interactions which are formed by hydrogen bonds between the amide group on ring A of Finasteride and the hydroxyl group of HPMC .Chemical Reactions Analysis

Stability studies of the pharmaceutically important compound finasteride were conducted in order to evaluate decomposition of the drug under forced degradation conditions . A simple stability-indicating liquid chromatography method was developed and validated for the evaluation of finasteride and degradation products formed in pharmaceutical preparations and the raw material .Physical And Chemical Properties Analysis

Finasteride-d9 has a molecular formula of C23H27D9N2O2 and a formula weight of 381.6 . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen

Treatment of Androgenetic Alopecia

Finasteride is widely used for the treatment of androgenetic alopecia . It works by inhibiting the conversion of testosterone into dihydrotestosterone (DHT), a hormone that shrinks hair follicles and is a key factor in male pattern hair loss.

Treatment of Benign Prostatic Hyperplasia

Finasteride is also used in the treatment of benign prostatic hyperplasia (BPH) . BPH is a common condition in older men where the prostate gland enlarges, causing problems with urination. Finasteride helps reduce the size of the prostate gland, relieving symptoms of BPH.

Treatment of Prostate Cancer

Finasteride has been used in the treatment of prostate cancer . By reducing the levels of DHT, which is a growth factor for prostate cells, Finasteride can help slow the growth of prostate cancer.

Research on Erectile Dysfunction

Research has been conducted to understand the molecular mechanisms that cause erectile dysfunction in patients taking Finasteride . The study suggests that post-finasteride erectile dysfunction may be related to alterations in neuroendocrine control of sexual desire, rather than physical damage to the genital area .

Investigation of Neurotransmitters

Finasteride has been used in research to investigate the effects on neurotransmitters . The study found that finasteride induced alterations in the levels of norepinephrine and its metabolite, epinephrine .

Analytical Techniques Development

Finasteride has been used in the development of various analytical techniques such as spectrophotometry, spectrofluorimetry, HPLC, and mass spectrophotometric techniques . These techniques have been developed for the estimation of Finasteride in different formulations and biological fluids .

Wirkmechanismus

Target of Action

Finasteride-d9 is a labeled version of Finasteride . The primary target of Finasteride-d9 is the enzyme 5-alpha reductase . This enzyme is responsible for converting testosterone into a more potent androgen, 5-alpha-dihydrotestosterone (DHT) .

Mode of Action

Finasteride-d9, like Finasteride, works by inhibiting the action of 5-alpha reductase . By blocking this enzyme, Finasteride-d9 effectively reduces the levels of DHT in the body . This inhibition leads to a decrease in the conversion of testosterone to DHT .

Biochemical Pathways

The inhibition of 5-alpha reductase affects the androgen signaling pathway . By reducing the levels of DHT, the primary androgen involved in androgen-dependent disorders, Finasteride-d9 can alter the effects of this pathway . This alteration can lead to changes in the growth and function of tissues that are sensitive to androgens, such as the prostate gland and hair follicles .

Pharmacokinetics

Finasteride is well absorbed after oral administration and is widely distributed . It undergoes extensive hepatic metabolism to essentially inactive metabolites, which are eliminated through the bile and urine . The terminal elimination half-life is 4.7 to 7.1 hours, but slow accumulation occurs with multiple doses .

Result of Action

The inhibition of 5-alpha reductase by Finasteride-d9 leads to a decrease in the levels of DHT. This can result in a reduction in the size of the prostate gland and an improvement in symptoms of benign prostatic hyperplasia . It can also slow down hair loss and promote hair regrowth in cases of male pattern hair loss .

Action Environment

The effectiveness of Finasteride-d9 can be influenced by various environmental factors. For example, individual characteristics related to hand preference and sexual orientation can modulate the effects of Finasteride . Understanding these variations can help in developing more personalized treatment approaches .

Safety and Hazards

Eigenschaften

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEPLOCGEIEOCV-BSRKVXQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Finasteride-d9 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B3091132.png)

amine hydrochloride](/img/structure/B3091137.png)

![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B3091161.png)

(propan-2-yl)amine](/img/structure/B3091221.png)